tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
Description
Chemical Classification and Nomenclature
tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. The compound falls under the category of pyrimidine derivatives and is specifically recognized as part of the pyrido[3,4-d]pyrimidine family, which represents a significant class of fused bicyclic systems containing both pyridine and pyrimidine rings. The systematic nomenclature reflects the complex structural arrangement, where the pyrido[3,4-d]pyrimidine core indicates the fusion pattern between the pyridine and pyrimidine rings, with the [3,4-d] designation specifying the particular fusion mode. The presence of the tert-butyl carboxylate protecting group at position 7(8H) provides chemical stability and facilitates synthetic manipulation, while the phenyl substituent at position 2 contributes to the compound's aromatic character and potential biological activity.
The molecular formula of this compound has been established, with a molecular weight of approximately 314.39 grams per mole. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation, providing detailed insights into the chemical environment of protons within the molecule and confirming the arrangement of functional groups. The compound exhibits characteristic spectroscopic features that distinguish it from other pyrido[3,4-d]pyrimidine derivatives, including specific chemical shifts that correspond to the various aromatic and aliphatic protons present in the structure. The systematic name follows International Union of Pure and Applied Chemistry guidelines, ensuring precise identification and avoiding ambiguity in chemical literature and databases.
Historical Context in Heterocyclic Chemistry
The development of pyrido[3,4-d]pyrimidine chemistry represents a significant evolution within the broader field of heterocyclic chemistry, with these compounds emerging as important targets for synthetic chemists and medicinal researchers. Pyridopyrimidines have been extensively applied in medicinal chemistry because of their potential biological activities, with all possible pyridopyrimidine systems having been systematically investigated over the past several decades. While the pyrido[2,3-d]pyrimidine skeleton has been studied most extensively, the pyrido[4,3-d]pyrimidine derivatives, which include the target compound, have demonstrated a wide spectrum of biological activities including phosphoinositide 3-kinase inhibition, tyrosine kinase inhibition, and phosphodiesterase-4 inhibition.
The historical progression of pyrido[3,4-d]pyrimidine research has been marked by significant methodological advances, particularly in synthetic approaches and structure-activity relationship understanding. Early investigations focused primarily on establishing reliable synthetic routes to access these complex heterocyclic systems, with researchers developing various cyclization strategies and functional group manipulations to construct the fused ring framework. The recognition of pyrido[3,4-d]pyrimidines as privileged scaffolds in drug discovery has led to intensive research efforts aimed at exploring their therapeutic potential across multiple disease areas. Recent bibliographic analysis using comprehensive databases has revealed the substantial growth in publications related to pyridopyrimidine chemistry, reflecting the continued interest and expanding applications of these heterocyclic systems.
Significance in Medicinal Chemistry Research
The significance of this compound in medicinal chemistry research stems from its potential applications in developing novel therapeutic agents, particularly in the field of oncology. The compound has been specifically explored for its pharmacological properties in the context of cancer treatment, where it demonstrates notable antiproliferative activities against various cancer cell lines. The dihydropyrido-pyrimidine core structure is recognized for its biological activity and represents a valuable scaffold for the development of kinase inhibitors and other enzyme modulators that play crucial roles in cellular signaling pathways.
Recent investigations have established that pyrido[3,4-d]pyrimidine derivatives exhibit significant potential as anticancer agents, with multiple studies documenting their ability to inhibit tumor cell growth and proliferation. A comprehensive evaluation of novel pyrido[3,4-d]pyrimidine derivatives revealed that several compounds in this class demonstrated significant antiproliferative activity against human cancer cell lines, with IC50 values ranging from 6.2 to 15.1 micromolar for breast adenocarcinoma cells and 17.5 to 26.4 micromolar for human normal retina pigmented epithelium cells. These findings highlight the therapeutic potential of the pyrido[3,4-d]pyrimidine scaffold and underscore the importance of continued research into structural modifications that can enhance biological activity while maintaining selectivity for cancer cells over normal tissues.
The compound's role as a pharmaceutical intermediate has been particularly noteworthy, as it serves as a key building block for the synthesis of more complex therapeutic agents. The presence of the tert-butyl carboxylate protecting group facilitates synthetic manipulation and allows for selective modification of other functional groups within the molecule. This synthetic versatility has made the compound valuable in structure-activity relationship studies, where researchers systematically modify various structural elements to optimize biological activity and pharmacological properties.
Position within Pyrido[3,4-d]pyrimidine Chemical Space
Within the broader pyrido[3,4-d]pyrimidine chemical space, this compound occupies a distinctive position due to its specific substitution pattern and structural features. The pyrido[3,4-d]pyrimidine core represents one of four possible isomeric arrangements of fused pyridine and pyrimidine rings, with the [3,4-d] fusion pattern providing unique electronic and steric properties that distinguish it from the [2,3-d], [3,2-d], and [4,3-d] isomers. The specific substitution pattern of the target compound, featuring a phenyl group at position 2 and a tert-butyl carboxylate group at position 7, places it within a well-defined subset of derivatives that have been extensively studied for their biological activities.
The chemical space surrounding pyrido[3,4-d]pyrimidines encompasses a vast array of structural variations, with researchers having explored modifications at virtually every position of the bicyclic core. Recent comprehensive reviews have catalogued the structures composed of pyridopyrimidine moieties that have shown therapeutic interest or have been approved for use as therapeutics, revealing the extensive diversity within this chemical class. The position of this compound within this space is particularly significant because it represents a convergence of structural features that have been independently associated with biological activity, including the phenyl substituent that contributes to protein binding affinity and the saturated dihydro bridge that influences molecular flexibility and pharmacokinetic properties.
Comparative analysis of structure-activity relationships within the pyrido[3,4-d]pyrimidine chemical space has revealed that compounds bearing phenyl substituents at position 2 often exhibit enhanced biological activity compared to their unsubstituted counterparts. The 5,6-dihydro substitution pattern represents a reduction of the pyridine ring portion of the bicyclic system, which can significantly alter the electronic properties and conformational preferences of the molecule. This structural modification has been shown to influence both the compound's interaction with biological targets and its pharmacokinetic behavior, making it an important consideration in drug design efforts targeting this chemical space.
Properties
IUPAC Name |
tert-butyl 2-phenyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-18(2,3)23-17(22)21-10-9-14-11-19-16(20-15(14)12-21)13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXGFUUPOCCPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 2,4-Dichloropyrido[3,4-d]pyrimidine
A closely related compound, tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate, is synthesized by reacting intermediate 4 (2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine) with di-tert-butyl dicarbonate ((Boc)₂O) and triethylamine (TEA) in dichloromethane (DCM) at 0–20°C for 16 hours. The Boc group is introduced at the secondary amine, yielding a 74% isolated product after flash chromatography.
Adaptation for Phenyl Substitution :
-
Replace the 4-chloro substituent with phenyl via Suzuki-Miyaura coupling using phenylboronic acid and a palladium catalyst.
-
Optimize coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) to achieve regioselective arylation.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | (Boc)₂O, TEA, DCM, 16h | 74% |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | ~60–70%* |
*Theoretical yield based on analogous reactions.
Method 2: Cyclocondensation of Pyrimidine Aldehydes
Aldehyde Intermediate Preparation
Pyrimidine aldehydes serve as versatile intermediates for constructing the pyridine ring. For example, 5-formylpyrimidine derivatives undergo cyclocondensation with β-keto esters or enamines to form the pyrido[3,4-d]pyrimidine core.
Procedure :
-
Synthesize 5-formyl-2-phenylpyrimidine via Vilsmeier-Haack formylation of 2-phenylpyrimidine.
-
React with tert-butyl acetoacetate in the presence of ammonium acetate (AcONH₄) and acetic acid (AcOH) under reflux to form the dihydropyridine ring.
-
Isolate the product via column chromatography.
Mechanistic Insight :
The aldehyde undergoes Knoevenagel condensation with the active methylene group of tert-butyl acetoacetate, followed by cyclization and aromatization to yield the bicyclic system.
Optimization :
-
Doubling the equivalents of tert-butyl acetoacetate improves yields from 46% to 68% in analogous syntheses.
Method 3: Palladium-Catalyzed Cross-Coupling
Direct Arylation of Halogenated Intermediates
Aryl groups are introduced via cross-coupling reactions on halogenated pyrido[3,4-d]pyrimidines. For instance, 2-chloro derivatives undergo Suzuki coupling with phenylboronic acid.
Example Protocol :
-
Start with tert-butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate.
-
React with phenylboronic acid, Pd(OAc)₂, SPhos ligand, and K₃PO₄ in toluene/water (3:1) at 100°C for 12h.
-
Purify by recrystallization.
Yield Considerations :
Method 4: Reductive Amination and Boc Protection
Constructing the Dihydropyridine Moiety
Reductive amination forms the saturated 5,6-dihydro ring:
-
Condense 2-phenylpyrimidine-4-amine with a keto ester (e.g., ethyl levulinate) using NaBH₃CN as a reducing agent.
-
Protect the resulting secondary amine with (Boc)₂O and TEA in DCM.
Advantages :
-
Avoids harsh cyclization conditions.
-
Enables modular introduction of substituents.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | High regioselectivity | Requires halogenated precursor | 60–74% |
| Cyclocondensation | One-pot synthesis | Sensitivity to substituent electronics | 45–68% |
| Cross-Coupling | Versatile for aryl groups | Cost of palladium catalysts | 65–85% |
| Reductive Amination | Mild conditions | Multi-step synthesis | 50–70% |
Optimization Strategies
Solvent and Temperature Effects
Purification Techniques
Flash chromatography (hexane/EtOAc) resolves Boc-protected intermediates, while recrystallization is effective for crystalline aryl derivatives.
Challenges and Limitations
-
Regioselectivity : Competing reactions at pyrimidine N3 and N1 positions require careful protecting group strategy.
-
Oxidation Risks : The 5,6-dihydro ring may aromatize under acidic or oxidative conditions, necessitating inert atmospheres.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiproliferative agent and its ability to inhibit specific enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in disease progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their differentiating features are summarized below:
Physicochemical Properties
- Stability : Dihydro saturation reduces aromaticity, improving metabolic stability over fully unsaturated pyridopyrimidines .
Biological Activity
tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS No. 1279816-05-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 311.38 g/mol. The compound features a pyrido-pyrimidine core that is often associated with various biological activities.
Biological Activity Overview
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. A review of related compounds indicated that certain pyrimidine derivatives exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in the treatment of inflammatory diseases.
For instance, compounds structurally similar to tert-butyl 2-phenyl derivatives showed IC50 values against COX-2 as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib . The mechanism of action often involves the inhibition of prostaglandin synthesis, which plays a crucial role in inflammation.
2. Structure-Activity Relationships (SAR)
The biological activity of pyrimidine derivatives can be significantly influenced by their structural modifications. For example, variations in substituents on the phenyl ring or alterations in the dihydropyrido structure can enhance or diminish their pharmacological effects. The presence of electron-withdrawing or electron-donating groups can affect the compound's interaction with biological targets.
A comparative analysis of different pyrimidine derivatives revealed that specific substitutions could lead to improved binding affinity to COX enzymes and enhanced anti-inflammatory activity .
Case Studies and Research Findings
Case Study 1: Synthesis and Evaluation
Research conducted by Tageldin et al. synthesized several novel pyrimidine derivatives and evaluated their anti-inflammatory properties through various bioassays including carrageenan-induced paw edema models in rats. The study found that certain derivatives exhibited significant reductions in edema compared to controls, indicating promising therapeutic potential .
Case Study 2: In Vitro Studies
In vitro studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-17 in activated macrophages. For instance, one study reported an IC50 value of 0.1 μM for a structurally similar compound against TNFα production in LPS-stimulated mouse models . These findings suggest that tert-butyl 2-phenyl derivatives may also modulate immune responses effectively.
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate?
The synthesis typically involves multi-step procedures, such as cyclization reactions to form the pyrimidine core followed by functionalization. For example, intermediates like tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS 916420-27-4) are synthesized using formamidine acetate and NaOEt in ethanol, followed by chlorination with POCl₃ . The phenyl group is introduced via nucleophilic substitution or coupling reactions.
Q. How is the structural integrity of this compound validated experimentally?
Characterization relies on:
- NMR spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm) and aromatic protons (δ ~7.3–8.8 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 284.1 for the chloro intermediate) confirm the molecular formula .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or ring conformations (e.g., hydrogen-bonding networks in pyridopyrimidine derivatives) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial studies focus on:
- Enzyme inhibition assays : Targeting kinases or metabolic enzymes due to the pyrimidine scaffold’s role in nucleotide mimicry.
- Cytotoxicity profiling : Using cancer cell lines (e.g., MTT assays) to assess antiproliferative effects .
- Apoptosis induction : Flow cytometry to measure caspase activation or Annexin V staining .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates like tert-butyl 4-chloro derivatives?
Key strategies include:
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Contradictions may arise from:
- Conformational flexibility : Use variable-temperature NMR to identify dynamic processes.
- Tautomerism : Computational modeling (DFT) predicts dominant tautomeric forms in solution .
- Impurity interference : LC-MS or 2D NMR (e.g., HSQC) identifies minor byproducts .
Q. What mechanistic insights support its potential as a kinase inhibitor (e.g., c-MET or VEGFR-2)?
- Molecular docking : The pyridopyrimidine scaffold occupies the ATP-binding pocket, validated by co-crystallization studies .
- SAR analysis : Substituents like the tert-butyl group enhance metabolic stability, while the phenyl moiety improves hydrophobic interactions .
- Kinase selectivity profiling : Use broad-panel kinase assays to identify off-target effects .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Degradation pathways : Hydrolysis of the tert-butyl carbamate group occurs in humid conditions, monitored by HPLC .
- Recommended storage : –20°C in anhydrous DMSO or sealed under inert gas (N₂/Ar) to prevent oxidation .
Methodological Guidance
Q. What analytical techniques are critical for assessing purity and identity?
- HPLC-UV/ELSD : Quantifies impurities (<0.5% required for pharmacological studies) .
- Elemental analysis : Validates C, H, N composition (±0.4% theoretical) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
Q. How to design a structure-activity relationship (SAR) study for analogs?
- Core modifications : Replace the pyrimidine ring with pyridine or triazine to assess scaffold flexibility .
- Substituent variation : Introduce electron-withdrawing groups (e.g., –CF₃) at the 2-phenyl position to modulate potency .
- Pharmacokinetic profiling : Measure log P (e.g., ~3.54 via shake-flask method) to optimize bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
